

# Application Note: Quantification of Oroxylin 7-O-glucoside using HPLC-UV

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## Compound of Interest

Compound Name: Oroxylin 7-O-glucoside

Cat. No.: B15595558

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## Introduction

**Oroxylin 7-O-glucoside** (Oroxyloside) is a significant flavonoid glycoside predominantly found in the medicinal plants *Oroxylum indicum* and *Scutellaria baicalensis*.<sup>[1][2]</sup> This compound has garnered substantial interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.<sup>[1][2]</sup> **Oroxylin 7-O-glucoside** is known to modulate key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.<sup>[1]</sup> Accurate and reliable quantification of **Oroxylin 7-O-glucoside** in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and advancing drug development research. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **Oroxylin 7-O-glucoside**.

## Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate **Oroxylin 7-O-glucoside** from other components in the sample matrix. A non-polar stationary phase (C18 column) is used with a polar mobile phase, typically consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., acetic or formic acid) to ensure sharp peak shapes.<sup>[1][3][4]</sup> The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically between 280–330 nm for flavones.<sup>[1]</sup> Quantification is achieved by comparing the peak area of

the analyte in the sample to a calibration curve constructed from known concentrations of a pure standard.

## Experimental Protocols

### 1. Instrumentation and Materials

- Instrumentation:
  - HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
  - Analytical balance (0.01 mg readability).
  - Ultrasonic bath.
  - Centrifuge.
  - pH meter.
- Chemicals and Reagents:
  - **Oroxylin 7-O-glucoside** reference standard (≥98% purity).
  - Acetonitrile (HPLC grade).
  - Methanol (HPLC grade).
  - Water (deionized or Milli-Q).
  - Acetic Acid or Formic Acid (HPLC grade).
- Chromatographic Column:
  - Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[\[4\]](#)

### 2. Preparation of Solutions

- Mobile Phase Preparation:

- Mobile Phase A: 0.5% Acetic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Filter both phases through a 0.45  $\mu\text{m}$  membrane filter and degas for 15 minutes in an ultrasonic bath before use.
- Standard Stock Solution Preparation (1 mg/mL):
  - Accurately weigh 10 mg of **Oroxylin 7-O-glucoside** reference standard.
  - Dissolve in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.
  - Store the stock solution at 4°C, protected from light.
- Working Standard Solutions:
  - Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 5, 10, 25, 50, 100, and 200  $\mu\text{g/mL}$ ).

### 3. Sample Preparation (from Plant Material)

- Grinding: Pulverize dried plant material (e.g., roots of *Scutellaria baicalensis*) into a fine powder (65-mesh).[\[1\]](#)[\[5\]](#)
- Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of 80% methanol.[\[1\]](#)
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.  
[\[5\]](#)
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
- Filtration: Carefully collect the supernatant and filter it through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial for analysis.[\[4\]](#)

### 4. HPLC-UV Analysis Protocol

- **System Setup:** Set up the HPLC system according to the chromatographic conditions specified in Table 1.
- **Equilibration:** Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- **Calibration Curve:** Inject 10 µL of each working standard solution in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
- **Sample Analysis:** Inject 10 µL of the prepared sample solution into the HPLC system.
- **Data Analysis:** Identify the **Oroxylin 7-O-glucoside** peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of **Oroxylin 7-O-glucoside** in the sample using the linear regression equation derived from the calibration curve.

## Data Presentation

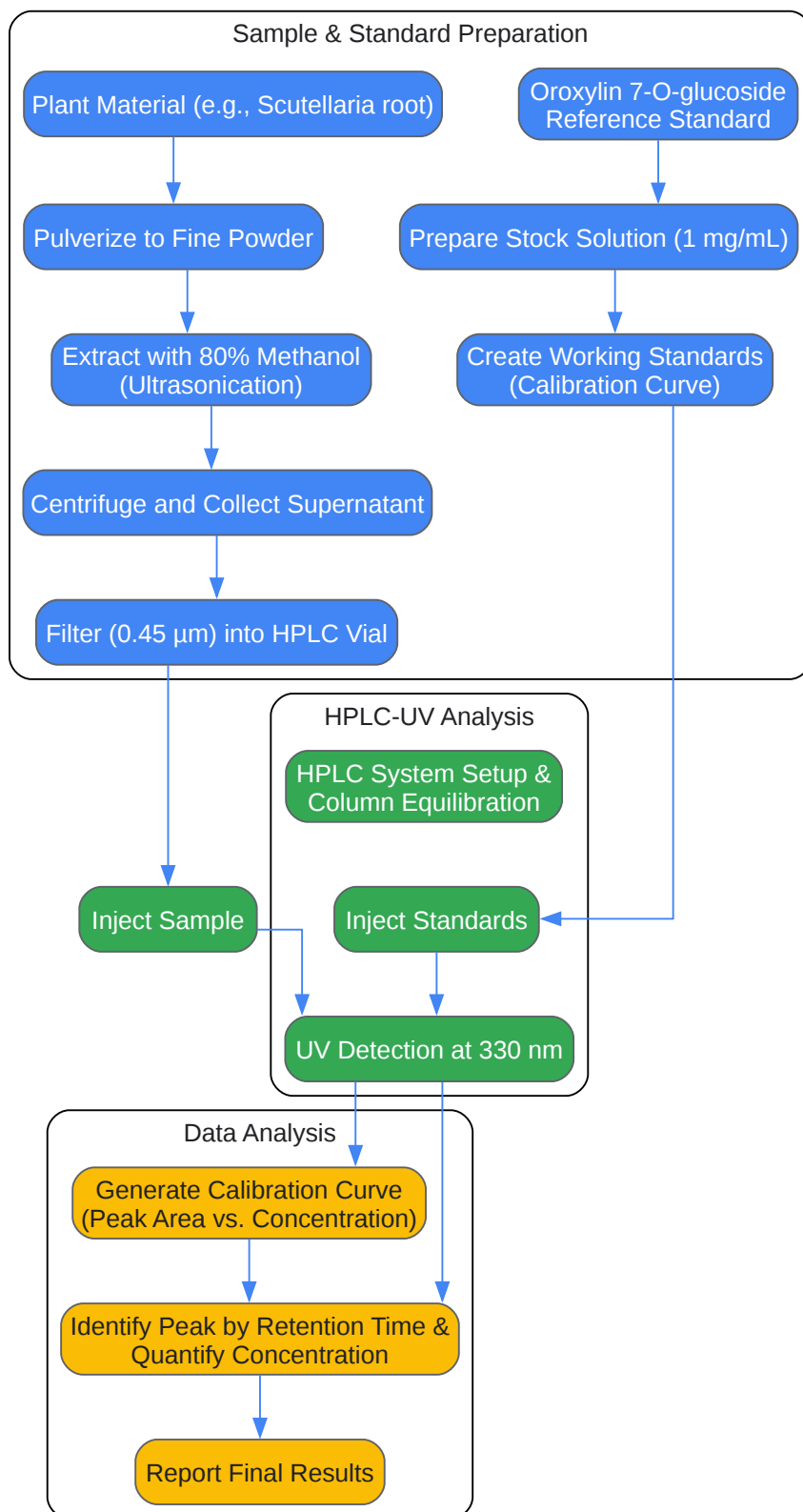
Table 1: Optimized HPLC-UV Chromatographic Conditions

Parameter	Condition
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 $\mu$ m) <a href="#">[4]</a>
Mobile Phase	A: 0.5% Acetic Acid in Water; B: Acetonitrile <a href="#">[4]</a>
Elution Mode	Gradient Elution
0-20 min: 5% to 25% B	
20-45 min: 25% to 50% B	
45-55 min: 50% to 10% B	
55-65 min: 10% to 5% B <a href="#">[4]</a>	
Flow Rate	1.0 mL/min <a href="#">[4]</a>
Column Temperature	30°C
Detection Wavelength	330 nm <a href="#">[1]</a>
Injection Volume	10 $\mu$ L <a href="#">[4]</a>

Table 2: Summary of Method Validation Parameters (Typical Data)

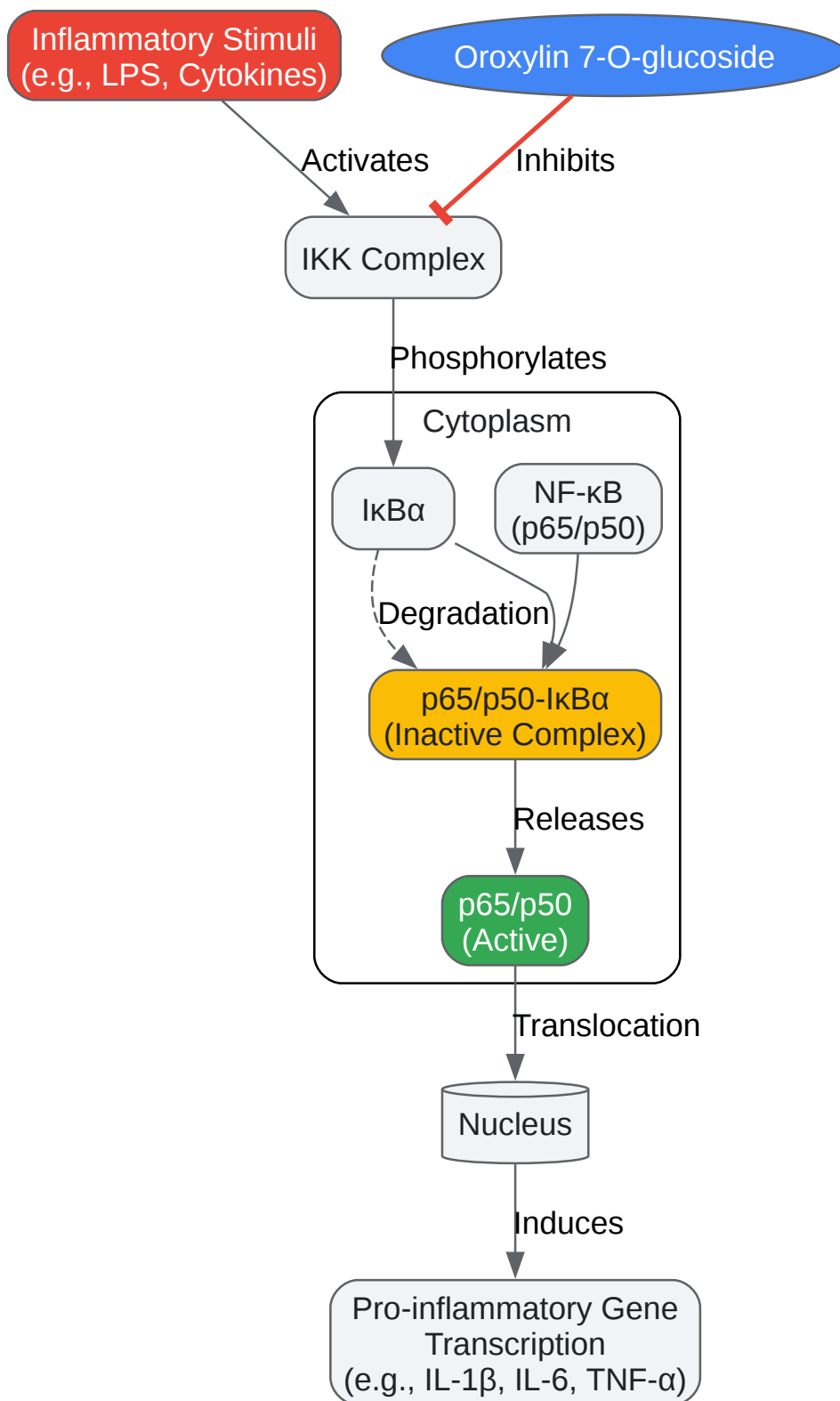
Parameter	Result
Linearity Range	5 - 200 $\mu$ g/mL <a href="#">[3]</a>
Correlation Coefficient ( $R^2$ )	$\geq 0.999$ <a href="#">[4]</a> <a href="#">[6]</a>
Limit of Detection (LOD)	$\sim 3.6$ $\mu$ g/mL <a href="#">[4]</a> <a href="#">[6]</a>
Limit of Quantification (LOQ)	$\sim 10.9$ $\mu$ g/mL <a href="#">[4]</a> <a href="#">[6]</a>
Precision (%RSD)	
Intra-day	$\leq 2.0\%$
Inter-day	$\leq 2.0\%$ <a href="#">[7]</a>
Accuracy (Recovery)	98.0% - 102.0% <a href="#">[7]</a>

## Visualizations



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Caption: Experimental workflow for **Oroxylin 7-O-glucoside** analysis.



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Caption: **Oroxylin 7-O-glucoside** inhibits the NF- $\kappa$ B signaling pathway.

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